6-Bromoacetyl-2-dimethylaminonaphthalene
Overview
Description
Synthesis Analysis
6-Bromoacetyl-2-dimethylaminonaphthalene, along with its derivatives, is synthesized as a substrate for glutathione transferases (GSTs), highlighting its application in highly sensitive assays of these enzymes. The synthesis involves reactions that enhance its fluorescence upon product formation, a characteristic valuable in biochemical research for measuring enzyme activities and interactions (Svensson et al., 2002).
Molecular Structure Analysis
The molecular structure of 6-Bromoacetyl-2-dimethylaminonaphthalene derivatives exhibits sensitivity towards solvent polarity, impacting their fluorescent properties. This sensitivity is utilized in studying "hydrophobic" domains, conformational changes, and dipolar relaxation processes in proteins, offering insights into protein structure and function through fluorescence spectroscopy and lifetime measurements (Franklyn et al., 1983).
Chemical Reactions and Properties
The compound's thiol-reactivity is exploited in the synthesis of fluorogenic substrates for enzymatic reactions, particularly with glutathione transferases. This reactivity, coupled with its environmental sensitivity, allows for the development of sensitive assays for studying enzyme kinetics and mechanisms. The interaction with GSTs results in a significant fluorescence change, useful in real-time monitoring of enzyme activities (Svensson et al., 2002).
Scientific Research Applications
Glutathione Transferases Research : 6-Chloroacetyl-2-dimethylaminonaphthalene serves as a sensitive substrate for glutathione transferases. This assists in understanding the interactions and binding affinity of these enzymes, contributing to mechanistic investigations in this area (Svensson et al., 2002).
Synthesis in Industry : The practical synthesis of 2-bromo-6-methoxynaphthalene, using dimethyl carbonate as a benign substitute for methyl halides, demonstrates potential for future industrial applications (Wei-Ming Xu & Hong-Qiang He, 2010).
Pharmaceutical and Cosmetic Analysis : As a prechromatographic fluorescent labelling reagent, 2-Bromoacetyl-6-methoxynaphthalene is used for analyzing dicarboxylic acids in pharmaceuticals and cosmetics. This aids in creating stable, highly fluorescent diesters for quality control purposes (Gatti et al., 1995).
Fluorescent Labelling in HPLC Analysis : It is also utilized as a fluorescent labelling reagent for HPLC analysis of biologically active carboxylic acids, especially in pharmaceutical formulations (Gatti et al., 1992).
Crystal Structure Studies : The crystal structure of bromoacetylated dimer-A (BADA) benzene solvate, a benzalazine derivative, was analyzed, which contributes to understanding the structure of such compounds (Ozawa et al., 1974).
Dansyl-Cl for Nervous Tissue Analysis : Dansyl-Cl, a related compound, is used for detecting amino acids and serotonin in nervous tissue, providing useful insights in biological research (Leonard & Osborne, 1975).
Bile Acids Determination : In pharmaceuticals and human bile, HPLC-fluorescence determination of bile acids is conducted after derivatization with 2-bromoacetyl-6-methoxynaphthalene. This method enables the determination of specific bile acids in these samples (Cavrini et al., 1993).
Protein Studies Using Acrylodan : 6-Acryloyl-2-dimethylaminonaphthalene (Acrylodan) is a thiol-selective, polarity-sensitive fluorescent probe used to study hydrophobic domains, conformational changes, and dipolar relaxation processes in proteins (Prendergast et al., 1983).
properties
IUPAC Name |
2-bromo-1-[6-(dimethylamino)naphthalen-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-16(2)13-6-5-10-7-12(14(17)9-15)4-3-11(10)8-13/h3-8H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIHZWQYRTVVMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376326 | |
Record name | BADAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoacetyl-2-dimethylaminonaphthalene | |
CAS RN |
210832-86-3 | |
Record name | BADAN | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210832-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromoacetyl-2-dimethylaminonaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210832863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BADAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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